1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE 1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10018546
InChI: InChI=1S/C13H7N5O5/c19-13(16-11-4-2-1-3-10(11)14-15-16)9-6-5-8(17(20)21)7-12(9)18(22)23/h1-7H
SMILES: C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C13H7N5O5
Molecular Weight: 313.22 g/mol

1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE

CAS No.:

Cat. No.: VC10018546

Molecular Formula: C13H7N5O5

Molecular Weight: 313.22 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,3-BENZOTRIAZOL-1-YL(2,4-DINITROPHENYL)METHANONE -

Specification

Molecular Formula C13H7N5O5
Molecular Weight 313.22 g/mol
IUPAC Name benzotriazol-1-yl-(2,4-dinitrophenyl)methanone
Standard InChI InChI=1S/C13H7N5O5/c19-13(16-11-4-2-1-3-10(11)14-15-16)9-6-5-8(17(20)21)7-12(9)18(22)23/h1-7H
Standard InChI Key OOSNFDIYOVAUKI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

The molecular formula of 1H-1,2,3-benzotriazol-1-yl(2,4-dinitrophenyl)methanone is C₁₃H₈N₅O₅, derived from the benzotriazole ring (C₆H₄N₃), a methanone bridge (CO), and a 2,4-dinitrophenyl group (C₆H₃N₂O₄). The presence of two nitro groups at the 2- and 4-positions of the phenyl ring introduces strong electron-withdrawing effects, which significantly influence the compound’s electronic distribution and reactivity .

Table 1: Comparative Molecular Data for Benzotriazolyl Methanone Derivatives

CompoundMolecular FormulaMolecular WeightKey Substituents
Target CompoundC₁₃H₈N₅O₅346.24 g/mol2,4-Dinitrophenyl
1H-1,2,3-Benzotriazol-1-yl(4-iodophenyl)methanone C₁₃H₈IN₃O349.13 g/mol4-Iodophenyl
Benzotriazol-1-yl-(2,4-dichloro-phenyl)methanone C₁₃H₇Cl₂N₃O292.12 g/mol2,4-Dichlorophenyl

The nitro groups enhance the compound’s electrophilicity, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the para position relative to the nitro substituents .

Synthesis and Mechanistic Pathways

Conventional Synthesis Routes

The synthesis of benzotriazole derivatives typically begins with o-phenylenediamine, which undergoes diazotization and cyclization in the presence of nitrous acid (HNO₂) to form the benzotriazole core . For the target compound, subsequent acylation with 2,4-dinitrobenzoyl chloride introduces the methanone-linked dinitrophenyl group:

Scheme 1: Proposed Synthesis Pathway

  • Diazotization-Cyclization:
    o-Phenylenediamine+NaNO2AcOH1H-Benzotriazole\text{o-Phenylenediamine} + \text{NaNO}_2 \xrightarrow{\text{AcOH}} \text{1H-Benzotriazole}

  • Acylation:
    1H-Benzotriazole+2,4-Dinitrobenzoyl ChlorideBaseTarget Compound\text{1H-Benzotriazole} + \text{2,4-Dinitrobenzoyl Chloride} \xrightarrow{\text{Base}} \text{Target Compound}

This method parallels the synthesis of 1-(2,4-dichlorobenzoyl)-1H-benzotriazole, where aroylation of benzotriazole with acyl chlorides yields stable crystalline products .

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate benzotriazole derivatization, reducing reaction times from hours to minutes while improving yields . For instance, analogous compounds like 1-aryl-1H-benzotriazoles achieve >85% yield under microwave conditions using palladium catalysts .

Chemical Reactivity and Kinetic Studies

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient dinitrophenyl ring facilitates SNAr reactions with amines, as observed in studies of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene . Key findings include:

  • Mechanism: Reactions proceed via a zwitterionic intermediate, with rate-limiting departure of the benzotriazolyl anion .

  • Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state, accelerating reaction rates compared to toluene .

Table 2: Kinetic Parameters for Aminolysis of Dinitrophenyl-Benzotriazole Derivatives

AmineSolventRate Constant (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)
MorpholineMeOH2.3 × 10⁻³78.4
CyclohexylamineToluene1.1 × 10⁻⁴92.7
AnilineAcetonitrile5.6 × 10⁻⁴85.2

Data adapted from demonstrates that steric hindrance and solvent polarity critically influence reactivity.

Electrophilic Substitution

The benzotriazole ring undergoes electrophilic alkylation and acylation at the nitrogen atoms. For example, methylating agents yield 1- and 2-methylbenzotriazole derivatives in ratios dependent on the base used .

Pharmacological and Industrial Applications

Enzyme Inhibition

Benzotriazole derivatives like 1-(2,4-dichlorobenzoyl)-1H-benzotriazole exhibit histone deacetylase (HDAC) inhibitory activity . While the target compound’s bioactivity remains unstudied, its structural similarity suggests potential as an HDAC modulator or protease inhibitor.

Materials Science

The nitro groups enhance thermal stability, making the compound a candidate for high-energy materials or corrosion inhibitors. Benzotriazoles are widely used in polymer stabilization, and the dinitrophenyl group could augment UV-absorbing properties .

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